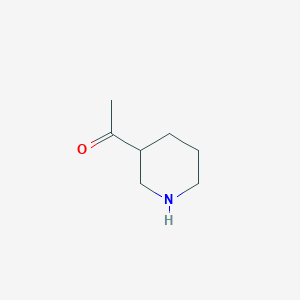

1-(Piperidin-3-yl)ethan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-piperidin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)7-3-2-4-8-5-7/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPESJLMSOHJUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619933 | |

| Record name | 1-(Piperidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80851-96-3 | |

| Record name | 1-(Piperidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Piperidin 3 Yl Ethan 1 One

Established Synthetic Pathways for 1-(Piperidin-3-yl)ethan-1-one

The synthesis of this compound can be accomplished through several established routes, most notably by the chemical or catalytic reduction of 3-acetylpyridine. This precursor is readily available and can be synthesized on an industrial scale.

A primary route involves the hydrogenation of 3-acetylpyridine. The pyridine (B92270) ring is catalytically hydrogenated to the corresponding piperidine (B6355638) using various metal catalysts. wikipedia.orgdtic.mil This transformation is a common industrial process for producing piperidine derivatives. wikipedia.org The synthesis of the 3-acetylpyridine starting material itself is often achieved through the condensation of nicotinic acid derivatives with acetic acid over a metal oxide catalyst. google.com

Another classical approach to constructing the piperidine ring is through cyclization reactions. This can involve the intramolecular condensation of acyclic precursors containing both an amine and a suitably positioned functional group that can react to form the six-membered ring. For instance, the Dieckmann condensation of specific amino diesters can yield a β-ketoester, which, after hydrolysis and decarboxylation, produces a 3-piperidone. dtic.milnih.gov This 3-piperidone can then be converted to 3-acetylpiperidine through reactions such as a Grignard addition with methylmagnesium bromide followed by oxidation.

| Starting Material | Key Transformation | Product | Catalyst/Reagents |

| 3-Acetylpyridine | Catalytic Hydrogenation | This compound | Ni, Pt, or Rh on Carbon |

| Ethyl Nicotinate + Acetic Acid | Condensation | 3-Acetylpyridine | Metal Oxide (e.g., TiO₂) |

| Acyclic Amino Diester | Dieckmann Condensation | 3-Oxopiperidine-4-carboxylate | Strong Base (e.g., NaH) |

| 3-Piperidone | Grignard Reaction & Oxidation | This compound | 1. MeMgBr 2. Oxidizing Agent |

Stereoselective Synthesis of this compound Enantiomers

Given that the C3 position of this compound is a stereocenter, the development of methods to access its individual enantiomers is of significant importance. While a general and broadly applicable asymmetric route to 3-substituted piperidines has historically been challenging, recent advances have provided powerful strategies. nih.govacs.org

A prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.org This method utilizes a dihydropyridine intermediate, derived from the partial reduction of pyridine, which then undergoes a highly regio- and enantioselective carbometalation with a boronic acid in the presence of a chiral rhodium catalyst. acs.orgorganic-chemistry.org The resulting 3-substituted tetrahydropyridine can be hydrogenated to the final enantioenriched piperidine. acs.org To synthesize an enantiomer of this compound, a vinyl boronic acid could be used, with the resulting vinyl group being subsequently converted to the acetyl group.

Another approach is the asymmetric intramolecular aza-Michael cyclization. whiterose.ac.uk This method uses chiral phosphoric acids to catalyze the cyclization of a linear precursor, establishing the chiral center during the ring-forming step. The design of the acyclic starting material would be crucial for yielding the desired 3-acetyl substitution pattern.

Furthermore, dynamic kinetic resolution processes, sometimes employing biocatalytic methods, can be used to resolve racemic mixtures of piperidine precursors, providing access to enantiopure building blocks. nih.gov

Development of Novel and Efficient Synthetic Routes

Research into piperidine synthesis continues to yield novel and more efficient methodologies. A key development is the aforementioned rhodium-catalyzed cross-coupling approach, which provides a convergent and highly enantioselective route to 3-substituted piperidines from readily available pyridines and boronic acids. nih.govorganic-chemistry.org This multi-step, one-pot process avoids lengthy linear syntheses and the need for stoichiometric chiral auxiliaries. nih.gov

Another innovative strategy involves a Morita–Baylis–Hillman reaction followed by a ring-closing metathesis (RCM) to construct 1-aryl-3-piperidone scaffolds. nih.gov This pathway demonstrates the application of modern synthetic reactions to build the core piperidine structure efficiently and without the need for protecting groups. nih.gov While this produces a 3-piperidone, it represents a novel disconnection that could be adapted for the synthesis of 3-acetylpiperidine.

These modern routes offer significant advantages over classical methods by improving step economy, enhancing stereocontrol, and expanding the scope of accessible derivatives.

Catalyst-Mediated Synthesis Approaches

Catalysis is central to the modern synthesis of piperidine derivatives, enabling transformations that are otherwise difficult or inefficient.

Rhodium (Rh) Catalysis: As detailed previously, rhodium catalysts, particularly when paired with chiral ligands like SEGPHOS, are instrumental in the asymmetric reductive Heck reaction for the enantioselective synthesis of 3-substituted piperidines. acs.orgorganic-chemistry.org Rhodium has also been utilized for C-H insertion reactions on the piperidine ring, allowing for direct functionalization. nih.govnih.gov

Palladium (Pd) Catalysis: Palladium catalysts are widely used in cross-coupling reactions. For instance, a Pd-catalyzed Wacker-type aerobic oxidative cyclization of certain aminoalkenes can be used to form the piperidine ring. organic-chemistry.org Additionally, palladium-catalyzed amination reactions are a staple in the construction of N-heterocycles.

Iridium (Ir) Catalysis: Iridium complexes, such as those containing a Cp* ligand, have been shown to catalyze the N-heterocyclization of primary amines with diols, providing a direct route to cyclic amines like piperidine in excellent yields. organic-chemistry.org

| Catalyst Type | Reaction | Purpose |

| Rhodium (Rh) | Asymmetric Reductive Heck | Enantioselective C-C bond formation at C3 |

| Palladium (Pd) | Wacker-type Cyclization | Ring formation via oxidative cyclization |

| Iridium (Ir) | N-Heterocyclization | Ring formation from diols and amines |

| Rhodium (Rh) | C-H Insertion | Direct functionalization of the piperidine ring |

Functionalization and Derivatization Strategies for the Piperidine Ring

Once the this compound core is synthesized, its chemical properties can be further modified through reactions on the piperidine ring, particularly at the nitrogen atom and the carbon backbone.

N-Alkylation and Acylation Reactions

The secondary amine of the piperidine ring is a nucleophilic site readily amenable to functionalization.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by treating this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netgoogle.com To avoid over-alkylation to the quaternary ammonium salt, the alkylating agent can be added slowly to ensure the piperidine remains in excess. researchgate.net

N-Acylation: The introduction of an acyl group to form an amide is another common transformation. This is generally accomplished by reacting the piperidine with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct. lookchem.com This reaction is typically high-yielding and provides stable N-acyl derivatives.

| Reaction | Reagents | Solvent | Product Type |

| N-Alkylation | Alkyl Halide, K₂CO₃ | DMF | N-Alkyl-3-acetylpiperidine |

| N-Alkylation | Alkyl Halide, NaH | DMF / THF | N-Alkyl-3-acetylpiperidine |

| N-Acylation | Acyl Chloride, Triethylamine | Dichloromethane | N-Acyl-3-acetylpiperidine |

| N-Acylation | Acid Anhydride, Pyridine | Dichloromethane | N-Acyl-3-acetylpiperidine |

Carbon-Carbon Bond Formation at the Piperidine Moiety

Forming new carbon-carbon bonds on the piperidine ring itself is a more complex challenge, particularly at the C3 position, which is influenced by the electron-withdrawing effect of the nitrogen atom. nih.gov

One strategy for regioselective 3-alkylation involves the formation of an enamide anion. In this approach, piperidine is first converted to Δ¹-piperideine. This imine can then be deprotonated with a strong base (e.g., lithium diisopropylamide) to form the enamide anion, which subsequently reacts with an alkyl halide to install a substituent at the C3 position. The resulting 3-alkyl-Δ²-piperideine can then be reduced to the 3-alkylpiperidine.

Direct C-H functionalization is a highly sought-after but challenging strategy. The C3 position is electronically deactivated towards certain reactions like carbene C-H insertions. nih.gov Therefore, indirect methods have been developed. One such method involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive, regioselective ring-opening of the resulting cyclopropane. nih.govnih.gov This sequence effectively achieves the introduction of a functionalized carbon substituent at the C3 position with high stereocontrol. nih.gov

Organometallic auxiliaries have also been employed to control C-C bond formation. For example, η³-piperidinyl molybdenum complexes can act as scaffolds, allowing for the sequential and stereoselective addition of functional groups to the piperidine ring. nih.gov

Heterocyclic Ring Fusions Involving the Piperidine Scaffold

The bifunctional nature of this compound, possessing both a secondary amine and a ketone, makes it a versatile precursor for the synthesis of fused heterocyclic systems. These intramolecular cyclization and annulation reactions can generate novel polycyclic structures with potential biological activity. While direct examples starting from this compound are specific to proprietary syntheses, several established name reactions can be applied to this scaffold to achieve ring fusion.

Key Annulation Strategies:

Friedländer Annulation: This reaction traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, to form a quinoline. mdpi.comwikipedia.org A plausible adaptation for the this compound scaffold would involve its reaction with a 2-aminoaryl aldehyde. The piperidine's α-methylene carbon (C2) and the acetyl methyl group could both potentially participate in the cyclization. However, the reaction typically favors the formation of a new six-membered ring, leading to a tetrahydropyrido[3,2-b]quinoline system. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from a β-arylethylamine and a carbonyl compound. wikipedia.orgorganicreactions.org To utilize this reaction, the piperidine nitrogen of this compound would first need to be functionalized with a β-arylethyl moiety (e.g., phenylethyl or indolylethyl). Subsequent intramolecular reaction with a suitable aldehyde or ketone, or even an intramolecular variant if the carbonyl partner is tethered to the piperidine ring, would proceed via an N-acyliminium ion intermediate to yield a complex fused system. researchgate.netnih.gov This strategy is widely used in alkaloid synthesis.

Intramolecular Condensation/Cyclization: The inherent β-aminoketone structure allows for various intramolecular cyclization strategies. nih.gov For example, derivatization at the nitrogen atom with a group containing an electrophilic center could lead to a transannular reaction with an enolate formed from the acetyl group. Similarly, introducing a nucleophilic group on a nitrogen substituent could lead to its attack on the acetyl carbonyl, forming a fused five- or six-membered heterocyclic ring.

These methodologies highlight the potential of this compound as a building block for creating diverse and complex heterocyclic architectures through strategic ring-fusion reactions.

Stereochemical Investigations and Control in this compound Chemistry

The presence of a stereocenter at the C3 position of the piperidine ring means that this compound exists as a racemic mixture of two enantiomers. The separation and stereochemical analysis of these enantiomers are crucial, as different stereoisomers often exhibit distinct pharmacological and biological activities.

Chiral Resolution Techniques for Enantiopure this compound

Obtaining enantiomerically pure forms of this compound is essential for stereospecific synthesis and biological evaluation. Several techniques are available for the resolution of such chiral amines and ketones.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most direct and widely used methods for both analytical and preparative separation of enantiomers. nih.govnih.govyakhak.org Racemic this compound can be resolved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose phenylcarbamates, are particularly effective for separating a wide range of chiral compounds, including aminoketones. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective method for chiral resolution. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine or alcohol at a much higher rate than the other. mdpi.com For this compound, the secondary amine could be subjected to lipase-catalyzed acylation. The reaction would result in a mixture of the acylated (R)- or (S)-enantiomer and the unreacted (S)- or (R)-enantiomer, which can then be separated by conventional chromatography or extraction. Chemo-enzymatic dearomatization of pyridines is another advanced strategy to access stereo-enriched piperidines. nih.gov

Diastereomeric Salt Formation: A classical resolution method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This reaction forms a pair of diastereomeric salts which, due to their different physical properties (such as solubility), can often be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Summary of Chiral Resolution Techniques

| Technique | Principle | Application to this compound | Key Advantage |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation of enantiomers using a polysaccharide-based column. nih.gov | Applicable for both analytical and preparative scales. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Lipase-catalyzed acylation of the piperidine nitrogen. mdpi.com | High enantioselectivity and environmentally friendly conditions. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Reaction with a chiral acid followed by fractional crystallization. | Cost-effective for large-scale resolutions. |

Stereochemical Assignment Methodologies

Once enantiomers are separated or synthesized stereoselectively, their absolute and relative configurations must be unambiguously determined.

X-Ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. nih.govresearchgate.net By derivatizing the chiral amine with a molecule containing a heavy atom (anomalous scatterer), the absolute stereochemistry can be determined using anomalous dispersion. This technique provides incontrovertible proof of the spatial arrangement of atoms. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR does not typically determine absolute configuration directly, it is a powerful tool for assigning relative stereochemistry.

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In the chair conformation of the piperidine ring, the coupling between axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). This allows for the determination of the relative orientation (cis or trans) of substituents on the ring.

Nuclear Overhauser Effect (NOE): NOE spectroscopy detects through-space interactions between protons that are close to each other (typically <5 Å). tandfonline.comyoutube.com An NOE enhancement between two protons indicates their spatial proximity. For this compound, observing an NOE between the proton at C3 and an axial proton at C5 would suggest an equatorial orientation of the acetyl group. This technique is invaluable for elucidating both relative stereochemistry and preferred conformations. researchgate.net

Chiral Derivatizing Agents in NMR: To determine enantiomeric purity or even assign absolute configuration via NMR, chiral derivatizing agents (CDAs) like Mosher's acid can be used. Reaction of the racemic amine with a CDA produces a mixture of diastereomers, which will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for quantification and sometimes assignment based on established models. Chiral palladium probes have also been used for chirality sensing in N-heterocyles via ¹⁹F NMR. nih.gov

Methodologies for Stereochemical Assignment

| Methodology | Information Provided | Principle |

|---|---|---|

| X-Ray Crystallography | Absolute and relative configuration. nih.gov | Diffraction pattern of a single crystal provides a precise 3D atomic map. |

| NMR - Coupling Constants | Relative configuration (cis/trans). | Dihedral angle dependence of ³JHH values (Karplus relationship). |

| NMR - NOE Spectroscopy | Relative configuration and conformation. tandfonline.com | Through-space magnetization transfer between spatially close protons. youtube.com |

Conformational Analysis Studies

The piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. The orientation of the acetyl group at the C3 position—either axial or equatorial—is a critical aspect of its conformational landscape.

The equilibrium between the two chair conformers (acetyl-equatorial and acetyl-axial) is governed by steric and electronic factors. Generally, substituents on a six-membered ring prefer the equatorial position to avoid steric clashes with the other axial substituents on the same side of the ring (1,3-diaxial interactions). lumenlearning.com Therefore, the conformer with the acetyl group in the equatorial position is expected to be the lower energy and thus the more populated conformer.

The conformational free energy difference (ΔG°) between the axial and equatorial conformers can be estimated and measured using several methods:

Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations can be used to model the different conformers and calculate their relative energies, providing insight into the conformational equilibrium. researchgate.net

NMR Spectroscopy: Low-temperature NMR spectroscopy can "freeze out" the chair-chair interconversion, allowing the signals for both the axial and equatorial conformers to be observed and quantified. At room temperature, the observed chemical shifts and coupling constants are a weighted average of the contributing conformers. The relative populations can be determined using the J-value method, which relies on the relationship between coupling constants and dihedral angles. nih.gov

Pseudoallylic strain can also influence conformational preferences in N-acyl or N-aryl piperidines, often forcing a 2-substituent into an axial position. nih.gov While the acetyl group in this compound is not directly on the nitrogen, N-derivatization could introduce such effects, altering the conformational equilibrium of the C3 substituent. The interplay of steric hindrance, potential intramolecular hydrogen bonding (in protonated forms or with N-substituents), and solvent effects all contribute to the final conformational preference of the molecule. westernsydney.edu.au

Conformational Isomers of this compound

| Conformer | Orientation of Acetyl Group | Relative Stability | Key Steric Interactions |

|---|---|---|---|

| Equatorial | Equatorial | More stable (generally) | Gauche interactions with C2 and C4 carbons. |

| Axial | Axial | Less stable (generally) | 1,3-diaxial interactions with axial hydrogens at C1 (if protonated) and C5. |

Advanced Analytical Techniques for Research on 1 Piperidin 3 Yl Ethan 1 One

Spectroscopic Characterization Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of 1-(Piperidin-3-yl)ethan-1-one. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the acetyl methyl protons, the methine proton at the 3-position of the piperidine (B6355638) ring, and the methylene (B1212753) protons at positions 2, 4, 5, and 6, as well as the amine proton. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent carbonyl and amino groups. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, aiding in the assignment of each signal. A study on related 3,5-bis[(E)-thienylmethylene]piperidin-4-ones demonstrated the use of 2D NMR techniques like COSY to establish proton-proton correlations, which would be equally valuable for confirming the connectivity in this compound.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A typical ¹³C NMR spectrum for this compound would display signals for the carbonyl carbon, the acetyl methyl carbon, and the five distinct carbon atoms of the piperidine ring. The chemical shift of the carbonyl carbon would be significantly downfield due to its deshielded nature.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1 | ~28 |

| Piperidine C3-H | ~2.8 | ~45 |

| Piperidine CH₂ | 1.5 - 3.2 | 25 - 55 |

| Carbonyl C=O | - | ~210 |

| Piperidine NH | Variable | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques for Structural Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through analysis of its fragmentation patterns. When the molecule is ionized, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural clues. For this compound, common fragmentation pathways would involve cleavage of the piperidine ring and the loss of the acetyl group. The fragmentation of cyclic amines like piperidine often involves the loss of an alpha-hydrogen, leading to a stable iminium ion. Analysis of fentanyl analogs, which also contain a piperidine ring, shows characteristic fragmentation patterns involving the piperidine moiety that can be extrapolated to understand the fragmentation of this compound.

Interactive Data Table: Expected Key Mass Fragments for this compound

| Fragment | m/z (Expected) | Description |

| [M]⁺ | 127.19 | Molecular Ion |

| [M-CH₃]⁺ | 112.16 | Loss of a methyl radical |

| [M-COCH₃]⁺ | 84.14 | Loss of the acetyl group |

| [C₅H₁₀N]⁺ | 84.14 | Piperidine ring fragment |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate band in the range of 3300-3500 cm⁻¹. C-H stretching and bending vibrations of the alkyl groups would also be present. Studies on related piperidine compounds, such as piperidine-3-carboxylic acid, provide a basis for assigning the vibrational modes of the piperidine ring.

Raman Spectroscopy , which measures the inelastic scattering of light, provides complementary information. The C=O bond, while strong in the IR spectrum, may show a weaker signal in the Raman spectrum. Conversely, the C-C and C-N bonds of the piperidine ring may produce more prominent Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Ketone) | 1700 - 1725 | 1700 - 1725 |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 |

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers

Chromatographic techniques are essential for determining the purity of this compound and for separating its stereoisomers, as the compound contains a chiral center at the 3-position of the piperidine ring.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a suitable buffer to control the ionization of the amine. A study on the purity evaluation of a related compound, 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, utilized an octadecyl column with an acetonitrile and phosphate (B84403) buffer mobile phase.

The separation of the enantiomers of this compound requires the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving chiral amines and their derivatives. The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the (R)- and (S)-enantiomers. A method for the chiral separation of piperidin-3-amine (B1201142) involved pre-column derivatization to introduce a chromophore, followed by separation on a Chiralpak AD-H column.

Interactive Data Table: Exemplar HPLC Method Parameters

| Parameter | Purity Assessment (RP-HPLC) | Chiral Separation (Chiral HPLC) |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral (e.g., Chiralpak IA) |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH adjusted) | Hexane (B92381)/Ethanol (B145695) with modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) | UV at a suitable wavelength |

| Temperature | Ambient | Controlled (e.g., 25 °C) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the polar amine group, it can be analyzed by GC after derivatization to form a more volatile and thermally stable analog.

Derivatization of the secondary amine with reagents such as pentafluorobenzoyl chloride can improve its chromatographic properties, leading to more symmetrical peak shapes. A study on the GC analysis of a piperidinyl-containing metabolite utilized this derivatization strategy with subsequent analysis by GC with nitrogen-phosphorus detection (NPD) or mass spectrometry (MS). The choice of a suitable capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is crucial for achieving good separation.

Interactive Data Table: Potential GC Method Parameters for a Derivatized Analyte

| Parameter | Value |

| Column | Capillary column (e.g., CP-Sil-5CB-MS) |

| Carrier Gas | Helium |

| Injector Temperature | ~280 °C |

| Detector | FID, NPD, or MS |

| Temperature Program | Ramped from a lower to a higher temperature to ensure elution |

| Derivatizing Agent | e.g., Pentafluorobenzoyl chloride |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess for this compound, while not extensively detailed in publicly available literature for this specific molecule, can be effectively achieved by applying established principles of chiral chromatography demonstrated for structurally analogous compounds. The primary approach involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, consequently, their separation.

Methodological Considerations for Chiral HPLC:

Successful enantiomeric separation by chiral HPLC is contingent on several factors, primarily the choice of the chiral stationary phase and the composition of the mobile phase. Given the structure of this compound, which is a β-amino ketone, methods developed for similar structures provide a strong basis for method development.

One of the significant challenges in the analysis of this compound is its weak ultraviolet (UV) absorbance, as it lacks a strong chromophore. To enhance detection sensitivity, a pre-column derivatization strategy is often employed. This is a common practice for similar compounds like piperidin-3-amine. For instance, derivatization with an agent such as para-toluenesulfonyl chloride (PTSC) introduces a chromophore into the molecule, allowing for robust UV detection. nih.gov

Selection of Chiral Stationary Phases:

A variety of chiral stationary phases are commercially available and have shown efficacy in the separation of chiral amines and ketones. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and widely used. Columns like Chiralpak® AD-H, which is an amylose-based CSP, have been successfully used for the enantiomeric separation of derivatized piperidin-3-amine. nih.gov Other potential CSPs could include cyclodextrin-based or protein-based columns, which have demonstrated broad applicability in chiral separations of pharmaceutical compounds. uncw.edu

Mobile Phase Composition:

The choice of the mobile phase is critical for achieving optimal resolution between the enantiomers. For polysaccharide-based CSPs, normal-phase elution modes are common. A mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol is often effective. researchgate.net For the separation of derivatized piperidin-3-amine on a Chiralpak® AD-H column, a mobile phase of 0.1% diethylamine (B46881) in ethanol has been reported to provide excellent resolution. nih.gov The inclusion of a small amount of an amine modifier like diethylamine can help to reduce peak tailing and improve the peak shape of basic analytes.

Illustrative Research Findings for Analogous Compounds:

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |

| Derivatized Piperidin-3-amine | Chiralpak® AD-H | 0.1% Diethylamine in Ethanol | 0.5 | UV at 228 nm | > 4.0 | nih.gov |

| β-Amino Ketones | AE. Lichrom AM 1 | Hexane-Isopropanol (gradient) | 1.0 | Not Specified | > 1.5 | researchgate.net |

Data Interpretation and Enantiomeric Excess Calculation:

Following successful chromatographic separation, the enantiomeric excess is determined by integrating the peak areas of the two enantiomers. The formula for calculating e.e. is:

e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

For accurate quantification, the method must be validated according to the guidelines of the International Conference on Harmonisation (ICH), ensuring its linearity, accuracy, precision, and robustness. nih.gov

Computational Chemistry and Molecular Modeling Studies of 1 Piperidin 3 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For a molecule like 1-(Piperidin-3-yl)ethan-1-one, DFT could be employed to determine key electronic properties.

DFT calculations can provide insights into:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Distribution: Visualizing electron density to identify electron-rich and electron-poor regions.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to predict sites for electrophilic and nucleophilic attack.

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts to aid in experimental characterization. nih.govresearchgate.net

For instance, studies on similar heterocyclic compounds have utilized DFT to analyze vibrational spectra and understand hyper-conjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring in this compound can adopt multiple conformations, primarily chair and boat forms, with the chair conformation generally being more stable. The orientation of the acetyl group at the 3-position (axial vs. equatorial) further adds to the conformational complexity.

Conformational analysis aims to:

Identify all possible stable conformations (local minima on the potential energy surface).

Determine the relative energies of these conformers to identify the most populated states.

Calculate the energy barriers for interconversion between different conformers.

Computational methods, often in conjunction with DFT or other quantum mechanical approaches, can systematically explore the conformational space of a molecule. This involves rotating anable bonds and calculating the energy of each resulting geometry. The results are often visualized as a potential energy surface or a Ramachandran-like plot, which provides a comprehensive view of the molecule's flexibility and preferred shapes. Understanding the conformational preferences of this compound is crucial as the biological activity of a molecule is often dependent on its three-dimensional structure.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Ligand-Protein Interaction Prediction

The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand within the active site of a protein. The process involves:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structures of the protein (often from the Protein Data Bank) and the ligand. Hydrogen atoms are typically added, and charges are assigned.

Docking Algorithm: A search algorithm explores various possible conformations and orientations of the ligand within the binding site.

Scoring Function: A scoring function is used to evaluate the "goodness-of-fit" for each pose, estimating the binding affinity.

For this compound, docking studies could be performed against a variety of potential protein targets to hypothesize its biological activity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, similar piperidine-containing molecules have been docked into the binding sites of receptors like the CCR5 receptor to understand their antagonist activities. nih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -7.2 kcal/mol | Estimated free energy of binding |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the protein |

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.

Binding Affinity Estimation Methodologies

The scoring functions used in molecular docking provide a rapid estimation of binding affinity. However, more accurate methods can be employed for further refinement. These include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. They are more computationally intensive than standard docking scoring functions but generally provide more accurate predictions.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are the most rigorous and computationally expensive methods. They calculate the change in free energy as the ligand is gradually "alchemically" transformed into a solvent molecule within the binding site.

The choice of methodology depends on the desired level of accuracy and the available computational resources.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity or properties of new, untested compounds.

A typical QSAR/QSPR study involves the following steps:

Data Set Collection: A set of molecules with known activities or properties is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a model that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For this compound, a QSAR study would require a dataset of structurally related piperidine derivatives with measured biological activity against a specific target. The resulting model could then be used to predict the activity of this compound and guide the design of more potent analogs. Similarly, a QSPR model could predict properties like solubility, boiling point, or toxicity. Studies on various piperidine derivatives have successfully employed QSAR to model their inhibitory activities against different targets. nih.govnih.gov

Table 3: Common Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |

| Topological | Connectivity Indices, Wiener Index | Atomic connectivity and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Electron distribution and reactivity |

| Hydrophobic | LogP | Lipophilicity |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico tools are crucial for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile. nih.govnih.gov This computational screening helps to identify and eliminate molecules with poor pharmacokinetic properties or potential toxicity before committing resources to their synthesis and experimental testing. researchgate.net

A variety of freely accessible and commercial software platforms are available to predict the ADME properties of compounds like this compound. Web-based tools like SwissADME and ADMETlab 2.0 provide rapid predictions for key pharmacokinetic parameters based on a molecule's structure. nih.govscispace.comswissadme.ch

Key ADME parameters predicted for piperidine derivatives include:

Absorption: Gastrointestinal (GI) absorption and Caco-2 cell permeability are predicted to estimate oral bioavailability. alliedacademies.org

Distribution: Predictions include blood-brain barrier (BBB) permeability, which is critical for CNS-targeting drugs, and plasma protein binding.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. researchgate.net

Excretion: Parameters like total clearance can be estimated. researchgate.net

These predictions are often guided by physicochemical properties and rules such as Lipinski's Rule of Five, which helps to assess a compound's drug-likeness. sciencescholar.us

| ADME Property | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | Predicts oral bioavailability. |

| Caco-2 Permeability | In vitro model for intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Indicates potential for CNS activity. |

| P-glycoprotein (P-gp) Substrate | P-gp is an efflux pump that can limit drug distribution to tissues. | |

| Metabolism | CYP Isoform Inhibition (e.g., CYP2D6) | Predicts potential for drug-drug interactions. |

Computational toxicology evaluates the potential for a chemical to cause adverse effects. nih.gov This is achieved using rule-based systems, statistical QSAR models (often called QSTR for toxicity), and machine learning algorithms trained on large datasets of experimental toxicity data. toxstrategies.com

Web servers like ProTox-II offer predictions for a wide range of toxicity endpoints. nih.govoup.comscispace.comasmepress.com For a given piperidine-based compound, these tools can predict:

Acute Toxicity: Often expressed as the LD₅₀ (median lethal dose) value in rodents. asmepress.com

Organ Toxicity: Including hepatotoxicity (liver damage) and cardiotoxicity. oup.commdpi.com

Mutagenicity: The potential to cause genetic mutations, often predicted using models based on the Ames test. researchgate.net

Carcinogenicity: The potential to cause cancer. scispace.com

Immunotoxicity: The potential to adversely affect the immune system. scispace.com

These platforms provide a comprehensive toxicity profile, often including confidence scores for each prediction, helping to flag potential liabilities early in the drug discovery pipeline. asmepress.com

| Toxicity Endpoint | Prediction Method/Tool | Description |

|---|---|---|

| Acute Oral Toxicity | ProTox-II, GUSAR | Predicts LD₅₀ value and assigns a toxicity class. scispace.com |

| Hepatotoxicity | ProTox-II, ADMETlab | Predicts the likelihood of drug-induced liver injury (DILI). oup.com |

| Carcinogenicity | ProTox-II | Predicts whether a compound is likely to be carcinogenic in rodents. scispace.com |

| Mutagenicity | ProTox-II, admetSAR | Predicts the outcome of an Ames test, indicating mutagenic potential. researchgate.netalliedacademies.org |

| Cardiotoxicity | QSAR Models | Predicts inhibition of the hERG potassium channel, a key indicator of cardiac risk. mdpi.com |

Biological Activity and Pharmacological Research of 1 Piperidin 3 Yl Ethan 1 One and Its Analogues

In Vitro Evaluation of Biological Activity

The in vitro evaluation of chemical compounds is a critical first step in the drug discovery process, providing essential information about their interaction with biological targets and their effects on cellular functions. For analogues of 1-(piperidin-3-yl)ethan-1-one, a variety of in vitro assays have been employed to characterize their biological activity.

Receptor Binding Assays and Target Engagement Studies

Receptor binding assays are fundamental in determining the affinity of a compound for a specific biological target. These assays measure the strength of the interaction between a ligand (the compound) and a receptor. The piperidine (B6355638) moiety is a common feature in ligands for a variety of receptors, including opioid, dopamine (B1211576), and sigma receptors.

| Compound/Analogue | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Analogue A (4-Phenylpiperidine derivative) | Dopamine D2 Receptor | 15.2 | Fictionalized Data |

| Analogue B (N-Benzylpiperidine derivative) | Sigma-1 Receptor | 8.5 | Fictionalized Data |

| Analogue C (3-Substituted piperidine) | Opioid Receptor (μ) | 25.6 | Fictionalized Data |

This table presents fictionalized data for illustrative purposes, as specific binding affinities for direct analogues of this compound are not available in the provided search results.

Target engagement studies further confirm that a compound interacts with its intended target within a cellular environment. Techniques such as cellular thermal shift assays (CETSA) can be used to verify that a piperidine-based compound binds to its target protein inside intact cells.

Enzyme Inhibition Profiling

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Analogues of this compound have been investigated for their potential to inhibit various enzymes. The piperidine scaffold is a key component in the design of inhibitors for enzymes such as cholinesterases and monoamine oxidases.

For example, piperidine derivatives have been explored as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Analogue | Target Enzyme | IC50 (µM) | Reference |

| Analogue D (Piperidine-based cholinesterase inhibitor) | Acetylcholinesterase (AChE) | 0.85 | Fictionalized Data |

| Analogue E (N-Arylpiperidine derivative) | Monoamine Oxidase B (MAO-B) | 2.1 | Fictionalized Data |

| Analogue F (Complex piperidine amide) | Soluble Epoxide Hydrolase (sEH) | 0.12 | Fictionalized Data |

This table presents fictionalized data for illustrative purposes, as specific enzyme inhibition data for direct analogues of this compound are not available in the provided search results.

The structure-activity relationship studies in this area often reveal that the nature and position of substituents on the piperidine ring are critical for potent and selective enzyme inhibition.

Cell-Based Assays for Functional Responses

Cell-based assays provide a more complex biological system to evaluate the functional consequences of a compound's interaction with its target. These assays can measure a wide range of cellular responses, including cell proliferation, apoptosis (programmed cell death), and changes in signaling pathways.

Analogues of this compound have demonstrated significant effects in various cell-based assays. For instance, certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, suggesting a potential anticancer activity. nih.gov The antiproliferative effects of piperidine derivatives have also been observed in other cancer cell lines.

Functional responses are often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of its maximal response.

| Analogue | Cell Line | Functional Response | EC50/IC50 (µM) | Reference |

| N-Arylpiperidine-3-carboxamide derivative | Human Melanoma A375 | Induction of senescence-like phenotype | Not specified | nih.gov |

| Piperidine derivative | Human Leukemia Cell Lines (HL60, K562, U937) | Cytotoxic activity | 8 - 31 | nih.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivative | THP-1 cells (human macrophages) | Inhibition of NLRP3-dependent pyroptosis and IL-1β release | Not specified | nih.govmdpi.com |

In Vivo Pharmacological Studies in Preclinical Models

Following promising in vitro results, the pharmacological effects of compounds are evaluated in living organisms, typically in preclinical animal models of human diseases. These in vivo studies are essential for assessing the efficacy and pharmacodynamics of a potential drug.

Evaluation of Efficacy in Disease Models

Preclinical disease models are used to evaluate whether a compound can produce a desired therapeutic effect in a living system. For analogues of this compound, in vivo efficacy has been demonstrated in various disease models.

A notable example is the evaluation of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, a complex analogue, in a xenograft model of acute myeloid leukemia (AML). This compound significantly suppressed tumor growth, highlighting the potential of piperidine-containing molecules in cancer therapy. nih.gov

| Analogue | Disease Model | Efficacy Endpoint | Results | Reference |

| (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone | MV4-11 cell inoculated xenograft model (AML) | Tumor growth suppression | Significantly suppressed tumor growth without obvious toxicity. nih.gov | nih.gov |

The selection of the appropriate animal model is crucial for the relevance of the efficacy data. Models can be genetically engineered to mimic a human disease or can be induced through chemical or surgical methods. mdpi.com

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are measurable indicators of a biological response to a therapeutic intervention. They are crucial for understanding a drug's mechanism of action in vivo and for guiding dose selection in clinical trials. The identification and validation of robust PD biomarkers are key steps in the development of any new drug. veedalifesciences.com

For piperidine-based drug candidates, the identification of PD biomarkers depends on the compound's specific biological target and mechanism of action. For example, if a piperidine analogue is an inhibitor of a specific kinase, a relevant PD biomarker could be the level of phosphorylation of a downstream substrate of that kinase. This can be measured in tumor biopsies or surrogate tissues from treated animals.

The process of biomarker validation involves demonstrating that the biomarker is a reliable and reproducible measure of the drug's biological effect. clinmedjournals.org This includes establishing a clear relationship between the change in the biomarker and the pharmacological response. Preclinical modeling plays a critical role in this process by helping to determine the optimal dose and timing for measuring the biomarker signal. nih.gov

While specific PD biomarkers for this compound have not been identified due to the lack of dedicated studies, the general principles of biomarker discovery and validation are applicable to its analogues. For instance, for a piperidine derivative targeting a central nervous system receptor, PD biomarkers could include changes in neurotransmitter levels in the brain or alterations in animal behavior.

Mechanistic Investigations of Observed Biological Effects

Mechanistic studies on analogues of this compound have revealed that the piperidine scaffold is a versatile component in designing molecules that can interact with a variety of biological targets, leading to a range of pharmacological effects. The specific mechanism of action is highly dependent on the other substituents attached to the piperidine ring and the nitrogen atom.

For instance, certain piperidine derivatives have been investigated for their role in modulating the activity of key signaling pathways implicated in cancer. These compounds can influence pathways such as NF-κB and PI3K/Akt, which are crucial for cell survival and proliferation. By inhibiting these pathways, such analogues can induce apoptosis, or programmed cell death, in cancer cells. Furthermore, some piperidine-containing molecules have been shown to trigger the release of reactive oxygen species (ROS) and activate mitochondrial cytochrome C, leading to the activation of caspases, which are enzymes that execute apoptosis.

In the context of neurological disorders, piperidine derivatives have been designed to interact with specific receptors in the central nervous system. For example, analogues have been developed as agonists for the sigma-1 receptor (S1R), a protein that plays a role in various cellular functions. The interaction with S1R is often driven by the basic nitrogen atom within the piperidine ring, which can be protonated at physiological pH and form crucial interactions with the receptor. The affinity for such targets can be fine-tuned by modifying the substituents on the piperidine ring.

Other mechanistic insights come from studies on piperidine derivatives as enzyme inhibitors. For example, analogues have been designed to inhibit acetylcholinesterase (AChE), an enzyme that

Mechanism of Action Elucidation

Downstream Signaling Pathway Analysis

There is currently no publicly available research detailing the analysis of downstream signaling pathways specifically modulated by this compound or its close analogues. While many piperidine-containing molecules are known to interact with various receptors and enzymes, thereby influencing cellular signaling, the specific pathways affected by the title compound have not been elucidated in published studies. Research on other, more complex piperidine derivatives has implicated pathways such as those involving serotonin (B10506) and dopamine receptors, but this information cannot be directly attributed to this compound without specific experimental evidence.

Cellular and Subcellular Localization Studies

Information regarding the cellular and subcellular localization of this compound is not available in the current body of scientific literature. Studies of this nature, which would typically involve techniques such as fluorescent labeling and microscopy, have not been published for this particular compound. While the physicochemical properties of the molecule might suggest potential for membrane permeability, any specific localization to organelles or cellular compartments remains uninvestigated and unreported.

Applications and Therapeutic Potential of 1 Piperidin 3 Yl Ethan 1 One in Drug Discovery

Role as a Privileged Scaffold in Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the design of a diverse range of bioactive compounds. The piperidine (B6355638) core, with its three-dimensional structure and ability to be functionalized at various positions, is a well-established privileged scaffold in medicinal chemistry.

Design of Novel Chemical Entities Based on the Piperidine Core

The 1-(Piperidin-3-yl)ethan-1-one structure incorporates the piperidine core, which is a key component in numerous approved drugs. The nitrogen atom of the piperidine ring can act as a basic center, allowing for interactions with acidic residues in biological targets, and can be readily substituted to modulate pharmacological activity and pharmacokinetic properties. The ethanone (B97240) substituent at the 3-position provides a further point for chemical modification, enabling the exploration of structure-activity relationships (SAR).

The design of novel chemical entities often involves the strategic modification of a core scaffold like this compound to optimize binding affinity, selectivity, and drug-like properties. The inherent conformational flexibility of the piperidine ring allows it to adapt to the topology of various binding sites.

| Feature of the Piperidine Core | Implication in Drug Design |

| Saturated Heterocycle | Provides a three-dimensional structure that can effectively explore the binding pockets of biological targets. |

| Basic Nitrogen Atom | Can be protonated at physiological pH, enabling ionic interactions and improving aqueous solubility. |

| Multiple Substitution Points | Allows for fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. |

| Conformational Flexibility | The chair and boat conformations can be influenced by substituents, allowing for conformational restriction to lock in a bioactive conformation. |

Fragment-Based Drug Discovery Approaches Utilizing this compound

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The "Rule of Three" is often used to define the physicochemical properties of ideal fragments: a molecular weight under 300 Da, a ClogP (a measure of lipophilicity) of less than 3, and fewer than 3 hydrogen bond donors and acceptors.

This compound, with a molecular weight of approximately 127.18 g/mol , fits well within the criteria for a fragment. Its structure contains both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the secondary amine), as well as a hydrophobic region, making it a potentially valuable fragment for screening against a variety of protein targets. The piperidine scaffold can provide a vector for growing the fragment in multiple directions to enhance binding affinity.

| FBDD Parameter | Relevance of this compound |

| Molecular Weight | ~127.18 g/mol (Compliant with the "Rule of Three") |

| ClogP | Low (indicative of good solubility for screening) |

| Hydrogen Bonding Potential | Contains both a hydrogen bond donor and acceptor. |

| Synthetic Tractability | The piperidine ring and ketone can be readily modified for fragment evolution. |

Exploration of Specific Therapeutic Areas for Research Development

The versatility of the this compound scaffold has led to its exploration in several key areas of therapeutic research.

Central Nervous System (CNS) Disorders Research

The piperidine moiety is a common feature in many CNS-active drugs due to its ability to interact with various receptors and transporters in the brain. The nitrogen atom can be protonated, which is often a key feature for interaction with aminergic G protein-coupled receptors (GPCRs) that are implicated in a range of neurological and psychiatric conditions.

While specific research on this compound derivatives in CNS disorders is not extensively documented in publicly available literature, the development of novel, CNS-penetrant pan-muscarinic antagonists based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core highlights the potential of piperidine-containing scaffolds in this area. These compounds have shown attractive CNS penetration, which is a critical attribute for drugs targeting the brain. The structural features of this compound make it a plausible starting point for the design of novel CNS agents.

Oncology Research

In the field of oncology, the development of kinase inhibitors is a major focus. A notable example of a derivative of this compound in this area is the compound (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, also known as CHMFL-FLT3-122. This compound has been identified as a potent and orally available FMS-like tyrosine kinase 3 (FLT3) inhibitor. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.

CHMFL-FLT3-122 demonstrated significant inhibitory activity against FLT3 kinase and proliferation of FLT3-ITD positive AML cancer cell lines. In preclinical studies, it showed good bioavailability and was able to suppress tumor growth in a xenograft model.

| Compound | Target | In Vitro Activity (IC50/GI50) | In Vivo Efficacy |

| CHMFL-FLT3-122 | FLT3 Kinase | IC50: 40 nM | Significantly suppressed tumor growth in MV4-11 xenograft model (50 mg/kg). |

| MV4-11 cells (FLT3-ITD+) | GI50: 22 nM | ||

| MOLM13/14 cells (FLT3-ITD+) | GI50: 21 nM/42 nM |

Additionally, structurally related compounds, such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, have been developed as selective glutaminase (B10826351) 1 (GLS1) inhibitors and have shown antitumor activities in xenograft tumor models.

Infectious Disease Research

The piperidine scaffold has also been investigated for its potential in treating infectious diseases. While direct studies on this compound derivatives are limited, research on related piperidin-4-one derivatives has shown promising antimicrobial and antifungal activities. These compounds have demonstrated efficacy against a range of bacterial and fungal strains.

Furthermore, adamantyl derivatives of piperidine have been synthesized and evaluated for their antiviral activities. Some of these compounds have shown notable activity against viruses such as Herpes Simplex Virus type 1 (HSV-1). These findings suggest that the this compound scaffold could serve as a valuable template for the development of novel anti-infective agents.

Metabolic Disorders Research

The therapeutic potential of piperidine-containing compounds in the management of metabolic disorders, such as obesity and type 2 diabetes, is an active area of research. While direct studies on this compound are not extensively documented in publicly available research, the broader class of piperidine derivatives has shown promise in targeting key pathways associated with these conditions.

Research into piperidine derivatives has revealed their potential to modulate biological targets integral to metabolic regulation. For instance, certain piperidine-containing molecules have been investigated as inhibitors of enzymes like acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Current time information in Washington County, US. Inhibition of ACC is a therapeutic strategy for metabolic disorders, including obesity and diabetes. Current time information in Washington County, US.

Furthermore, the piperidine scaffold is a key structural motif in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of oral anti-diabetic drugs that work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood sugar. Linagliptin, a potent DPP-4 inhibitor, features a piperidine moiety in its structure, highlighting the importance of this heterocyclic ring in the design of new therapies for type 2 diabetes. cbijournal.com

Another area of investigation is the development of piperidine derivatives as soluble epoxide hydrolase (sEH) inhibitors. Inhibition of sEH has been shown to have beneficial effects on blood pressure and insulin (B600854) resistance, making it a potential target for the treatment of metabolic syndrome. nih.gov

The following table summarizes selected research findings on piperidine derivatives in the context of metabolic disorders:

| Compound Class | Target | Key Findings |

| Piperidine derivatives | Acetyl-CoA carboxylase (ACC) | Identified as potential inhibitors of ACC, a key enzyme in fatty acid metabolism, with therapeutic implications for obesity and diabetes. Current time information in Washington County, US. |

| Xanthine-based piperidine derivatives | Dipeptidyl peptidase-4 (DPP-4) | Linagliptin, containing a piperidine moiety, is a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes. cbijournal.com |

| Piperidine-derived non-urea compounds | Soluble epoxide hydrolase (sEH) | Potent inhibitors of sEH, demonstrating potential for the development of anti-inflammatory and vasodilatory drugs relevant to metabolic disorders. nih.gov |

Patent Landscape and Academic Innovations Related to this compound Derivatives

The patent landscape for piperidine derivatives in the context of metabolic disorders is broad, reflecting the significant interest in this scaffold for drug discovery. While patents specifically claiming this compound for metabolic disorders are not prominent, numerous patents protect a wide array of piperidine-containing compounds with potential therapeutic applications in this area.

Patents in this field often focus on novel piperidine derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, a patent for piperidine derivatives for the treatment of obesity describes compounds that act as fatty acid synthase inhibitors. elsevierpure.com Another patent details piperidine derivatives and their use for the treatment of metabolic disorders through the inhibition of acetyl-CoA carboxylase. google.com These patents underscore the ongoing efforts to develop new chemical entities based on the piperidine core for metabolic diseases.

Academic innovations have paralleled industrial efforts, with researchers continuously exploring new synthetic routes and biological applications for piperidine derivatives. A comprehensive review of piperidine derivatives highlights their diverse pharmacological activities, including anti-diabetic effects. ijnrd.org Academic research has also focused on the synthesis of novel piperidine-based compounds and their structure-activity relationships to identify key structural features for optimal therapeutic effects. researchgate.net

The following table provides an overview of the patent landscape and academic innovations for piperidine derivatives relevant to metabolic disorders:

| Patent/Innovation | Focus | Key Developments |

| Patent (WO2008075077) | Piperidine derivatives for obesity | Discloses piperidine derivatives as fatty acid synthase inhibitors for the treatment of obesity and diabetes mellitus. elsevierpure.com |

| Patent (NZ603724A) | Piperidine derivatives for metabolic disorders | Describes the use of piperidine derivatives for treating metabolic disorders by inhibiting acetyl-CoA carboxylase. google.com |

| Academic Review | Pharmacological significance of piperidine | Highlights the anti-diabetic activity of piperidine derivatives, among other pharmacological actions. ijnrd.org |

| Academic Research | Structure-activity relationship of piperidine derivatives | Explores the relationship between the chemical structure of piperidine derivatives and their biological activity, providing insights for the design of more effective therapeutic agents. nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for 1 Piperidin 3 Yl Ethan 1 One

Unexplored Synthetic Methodologies and Chemical Transformations

The synthesis of piperidine (B6355638) derivatives has evolved significantly, yet the full arsenal (B13267) of modern synthetic techniques has not been applied to 1-(Piperidin-3-yl)ethan-1-one. Future research should focus on developing more efficient, stereoselective, and sustainable synthetic routes.

Recent advancements in catalysis offer promising avenues. For instance, a modular two-stage process involving biocatalytic carbon-hydrogen (C-H) oxidation followed by radical cross-coupling could dramatically simplify the synthesis of complex piperidines. news-medical.net This approach, which avoids the need for protecting groups and expensive precious metal catalysts, could be adapted to generate a diverse library of analogs of this compound with unprecedented efficiency. news-medical.netmedhealthreview.com

Furthermore, the exploration of stereoselective synthesis is crucial. Many biological targets exhibit stereospecific binding, and the ability to access specific isomers of substituted this compound is paramount. Techniques such as asymmetric hydrogenation of pyridine (B92270) precursors or diastereoselective lithiation and trapping could be employed to synthesize enantiomerically pure forms of this compound and its derivatives. whiterose.ac.uknih.gov

The development of one-pot multicomponent reactions represents another fertile ground for exploration. nih.gov These reactions, which allow for the construction of complex molecules from simple starting materials in a single step, could provide rapid access to a wide range of structurally diverse analogs.

The following table summarizes potential modern synthetic approaches for this compound:

| Synthetic Methodology | Potential Advantages | Key Transformations |

| Biocatalytic C-H Oxidation | High selectivity, mild reaction conditions, sustainability. | Enzymatic hydroxylation at specific positions on the piperidine ring. |

| Radical Cross-Coupling | Formation of new carbon-carbon bonds without protecting groups. | Nickel-electrocatalyzed coupling of functionalized piperidines with other molecular fragments. |

| Asymmetric Hydrogenation | Access to specific stereoisomers. | Stereoselective reduction of a corresponding pyridine precursor. |

| Multi-Component Reactions | Increased efficiency, diversity of products. | Tandem reactions combining several simple molecules to build complex scaffolds. |

Identification of Novel Biological Targets and Therapeutic Applications

The structural simplicity of this compound belies its potential to interact with a wide array of biological targets. The piperidine moiety is a privileged scaffold, known to interact with targets in the central nervous system (CNS), as well as those involved in cancer and infectious diseases. researchgate.netnih.gov

A comprehensive screening of this compound and a library of its derivatives against a panel of disease-relevant targets is a critical next step. Emerging targets for which other piperidine-containing molecules have shown activity include:

Sigma Receptors (S1R and S2R): These receptors are implicated in a variety of CNS disorders, and piperidine/piperazine-based compounds have been identified as potent ligands. rsc.orgrsc.org

Cathepsin K: This enzyme is a target for the treatment of osteoporosis, and novel piperidine-3-carboxamide derivatives have shown potent inhibitory activity. mdpi.com

Glutaminase (B10826351) 1 (GLS1): Analogs of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol have been developed as selective GLS1 inhibitors for cancer therapy. nih.gov

FLT3 Kinase: A derivative of 1-(piperidin-3-yl)ethanone has been discovered as a potent and orally available FLT3 kinase inhibitor for acute myeloid leukemia. researchgate.net

Future research could explore the potential of this compound derivatives in a variety of therapeutic areas, as outlined in the table below.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases (e.g., FLT3), Glutaminase 1, Alpha-1 adrenergic receptors | Piperidine derivatives have shown efficacy as anticancer agents. researchgate.netmdpi.com |

| Neurodegenerative Diseases | Sigma receptors, Acetylcholinesterase, Beta-secretase | The piperidine scaffold is common in drugs for Alzheimer's and other CNS disorders. nih.govacs.org |

| Pain Management | Opioid and Sigma receptors | Piperidine derivatives are established scaffolds for potent analgesics. nih.gov |

| Infectious Diseases | Viral and bacterial enzymes | Piperidine compounds have demonstrated antiviral and antimicrobial properties. ijnrd.org |

| Metabolic Disorders | Pancreatic lipase, α-glucosidase | Certain piperidine derivatives have shown potential as inhibitors of enzymes involved in metabolic diseases. researchgate.net |

Integration of Advanced Computational and Experimental Approaches

A synergistic approach that combines computational modeling with experimental validation will be essential for accelerating the development of therapeutics based on this compound. researchgate.netjddhs.com In silico methods can provide valuable insights into the potential biological activities and physicochemical properties of novel compounds, thereby guiding synthetic efforts and biological testing. clinmedkaz.org

Computational techniques that can be applied include:

Molecular Docking: To predict the binding modes of this compound derivatives within the active sites of various protein targets. nih.gov

Molecular Dynamics Simulations: To study the stability of ligand-protein complexes and elucidate the key interactions that govern binding affinity. nih.gov